N,N-Dipropyl-1-(methylsulfinyl)formamide
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Overview
Description
N,N-Dipropyl-1-(methylsulfinyl)formamide is an organic compound with the molecular formula C8H17NO2S It is a formamide derivative characterized by the presence of a methylsulfinyl group attached to the formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-1-(methylsulfinyl)formamide typically involves the reaction of N,N-dipropylformamide with a sulfoxide reagent. One common method is the oxidation of N,N-dipropylformamide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the methylsulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropyl-1-(methylsulfinyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.
Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide.
Substitution: The formamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted formamides.
Scientific Research Applications
N,N-Dipropyl-1-(methylsulfinyl)formamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxide and sulfone derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-1-(methylsulfinyl)formamide involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the formamide moiety can form hydrogen bonds with biomolecules, affecting their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): A widely used solvent with similar formamide structure but different substituents.
N,N-Dipropylformamide: Lacks the methylsulfinyl group, resulting in different chemical properties.
N,N-Dimethylacetamide (DMAc): Another formamide derivative with different substituents and applications.
Uniqueness
N,N-Dipropyl-1-(methylsulfinyl)formamide is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other formamide derivatives and expands its range of applications in various fields.
Properties
CAS No. |
56010-35-6 |
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Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-methylsulfinyl-N,N-dipropylformamide |
InChI |
InChI=1S/C8H17NO2S/c1-4-6-9(7-5-2)8(10)12(3)11/h4-7H2,1-3H3 |
InChI Key |
LEHMLPYBVCGUSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)S(=O)C |
Origin of Product |
United States |
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